molecular formula C18H15N3O4S B1218212 Disperse Yellow 42 CAS No. 5124-25-4

Disperse Yellow 42

Cat. No.: B1218212
CAS No.: 5124-25-4
M. Wt: 369.4 g/mol
InChI Key: BBFRYSKTTHYWQZ-UHFFFAOYSA-N
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Description

It is characterized by its chemical formula C18H15N3O4S and a molar mass of 369.40 g·mol−1 . This compound is notable for its vibrant color and stability, making it a popular choice in the textile industry.

Mechanism of Action

Target of Action

Disperse Yellow 42, also known as 4-anilino-3-nitrobenzenesulfonanilide, is primarily used as a disperse dye for polyester fibers . The primary target of this compound is the polyester fiber, where it binds to the fiber and imparts a yellow color.

Mode of Action

The mode of action of this compound involves a chemical reaction between the dye and the polyester fibers. The dye is prepared by the reaction of two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride . The dye then binds to the polyester fibers, resulting in a color change.

Pharmacokinetics

The dye’s properties, such as its molecular weight and chemical structure , can influence its behavior in the environment and during the dyeing process.

Result of Action

The primary result of this compound’s action is the imparting of a yellow color to polyester fibers . This is achieved through the dye’s chemical interaction with the fibers, which results in a stable and long-lasting color change.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the dye’s removal from wastewater during treatment can be affected by factors such as the ozone dose, contact time, pH, catalyst dose, and hydroxyl radical scavenger action . These factors can greatly influence the efficiency of dye removal, demonstrating that the dye’s action, efficacy, and stability are highly dependent on the specific conditions of the environment .

Biochemical Analysis

Biochemical Properties

Disperse Yellow 42 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can lead to the modulation of enzyme activity, potentially affecting cellular redox balance. Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, such as protein kinases, which can influence signal transduction processes .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound has also been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cellular detoxification processes, such as glutathione S-transferase . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been shown to result in persistent oxidative stress and cellular damage in in vitro and in vivo studies . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function, with potential implications for its use in various applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and cellular damage . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, with certain dosages resulting in a marked increase in toxicity and adverse outcomes . These findings highlight the importance of careful dosage considerations when using this compound in experimental and industrial settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . This compound can interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall cellular health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, involving specific transporters such as ATP-binding cassette (ABC) transporters . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and overall bioavailability of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns can have significant implications for the biochemical and cellular effects of this compound .

Preparation Methods

Disperse Yellow 42 is synthesized through a reaction involving two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride . The reaction conditions typically involve:

    Reactants: Aniline and 4-chloro-3-nitrobenzenesulfonyl chloride.

    Solvent: Often carried out in an organic solvent such as dichloromethane.

    Temperature: The reaction is usually conducted at room temperature to slightly elevated temperatures.

    Catalysts: No specific catalysts are required for this reaction.

Industrial production methods involve scaling up this reaction under controlled conditions to ensure consistent quality and yield. The process is optimized for large-scale production, with an estimated 10,000 tons produced in 1990 .

Chemical Reactions Analysis

Disperse Yellow 42 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium dithionite.

    Substitution: The sulfonamide group can participate in substitution reactions, often involving nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative.

Scientific Research Applications

Disperse Yellow 42 has a wide range of scientific research applications:

Comparison with Similar Compounds

Disperse Yellow 42 can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of chemical stability, vibrant color, and ease of synthesis, making it a preferred choice in various applications.

Properties

IUPAC Name

4-anilino-3-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-21(23)18-13-16(26(24,25)20-15-9-5-2-6-10-15)11-12-17(18)19-14-7-3-1-4-8-14/h1-13,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRYSKTTHYWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052148
Record name C.I.Disperse Yellow 42
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)-
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CAS No.

5124-25-4
Record name Disperse Yellow 42
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Record name C.I. 10338
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Record name Disperse Yellow 42
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Record name Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)-
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Record name C.I.Disperse Yellow 42
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Record name 4-anilino-3-nitro-N-phenylbenzenesulphonamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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